molecular formula C22H18BrN3O2 B15018204 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide

Cat. No.: B15018204
M. Wt: 436.3 g/mol
InChI Key: DFHUOOLHOILCQR-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-BROMO-4-METHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-BROMO-4-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of o-phenylenediamine with salicylaldehyde to form the benzimidazole core . This intermediate is then subjected to further reactions to introduce the bromine and methoxy groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and other advanced techniques .

Chemical Reactions Analysis

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-BROMO-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-BROMO-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-BROMO-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C22H18BrN3O2/c1-13-7-8-14(21-24-17-5-3-4-6-18(17)25-21)12-19(13)26-22(27)15-9-10-20(28-2)16(23)11-15/h3-12H,1-2H3,(H,24,25)(H,26,27)

InChI Key

DFHUOOLHOILCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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